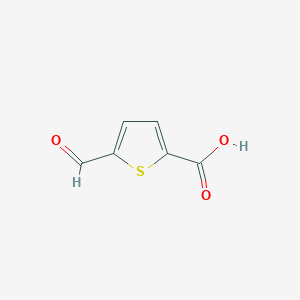

5-Formyl-2-thiophenecarboxylic Acid

描述

5-Formyl-2-thiophenecarboxylic acid (CAS: 4565-31-5) is a thiophene derivative with dual functional groups: a carboxylic acid at the 2-position and a formyl group at the 5-position. Its molecular formula is C₆H₄O₃S, with a molecular weight of 156.16 g/mol . Key physical properties include:

- Melting point: 169°C

- Density: 1.33 g/cm³

- Appearance: Crystalline solid (purity ≥98% by GC/titration)

The compound is synthesized via two primary routes: (1) hydrolysis of methyl 5-formylthiophene-2-carboxylate (58% yield) and (2) oxidation of 2,5-thiophenedicarbaldehyde (93% yield) . Its reactive formyl group enables applications in pharmaceutical intermediates and organic synthesis, such as forming amides or Schiff bases .

属性

IUPAC Name |

5-formylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEAMMGYJFFXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355995 | |

| Record name | 5-Formyl-2-thiophenecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4565-31-5 | |

| Record name | 5-Formyl-2-thiophenecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FORMYL-2-THIOPHENECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-Formyl-2-thiophenecarboxylic acid (CAS RN: 4565-31-5) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and therapeutic applications, supported by relevant case studies and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molar Mass | 156.16 g/mol |

| Melting Point | 169 °C (decomposes) |

| Appearance | Light yellow to brown powder |

| Purity | >98.0% (GC) |

Synthesis

The compound can be synthesized through various methods, often involving the functionalization of thiophene derivatives. One notable synthesis method includes the reaction of thiophene with formylating agents, which introduces the formyl group at the 5-position of the thiophene ring. This synthetic route is significant for producing derivatives that exhibit enhanced biological activity.

Antitumor Activity

Research indicates that compounds related to this compound exhibit notable antitumor activity. For instance, studies on related structures have shown that they can selectively inhibit the growth of cancer cells expressing folate receptors (FRs). The mechanism often involves targeting enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in nucleotide biosynthesis.

Case Study:

In a study involving analogs of this compound, compounds were tested against KB and IGROV1 human tumor cell lines. The results demonstrated that these compounds effectively inhibited cell proliferation through selective transport mechanisms mediated by FRs and proton-coupled folate transporters (PCFT) rather than the reduced folate carrier (RFC), which is typically expressed in normal tissues. This selectivity is crucial for minimizing systemic toxicity while maximizing therapeutic efficacy .

The primary mechanism through which this compound exerts its biological effects is through inhibition of GARFTase. This inhibition disrupts the de novo purine nucleotide synthesis pathway, leading to reduced cell proliferation in cancerous tissues. The selectivity for FRs over RFC enhances its potential as an anticancer agent by targeting tumor cells more effectively than normal cells.

Research Findings

Recent studies have explored various derivatives of this compound, assessing their structure-activity relationships (SAR). Key findings include:

- Inhibition Potency : Compounds with longer carbon bridges between functional groups showed increased potency against FR-expressing tumors.

- Selective Transport : The ability to selectively utilize FRs and PCFT for cellular uptake was correlated with enhanced antitumor activity.

- In Vivo Efficacy : In SCID mice models bearing tumors, certain derivatives demonstrated significant tumor regression and complete remissions, indicating promising therapeutic potential .

Future Directions

The ongoing research into this compound and its analogs suggests several avenues for future exploration:

- Optimization of Derivatives : Further modification of the chemical structure may yield compounds with improved potency and selectivity.

- Combination Therapies : Investigating the effects of combining these compounds with existing chemotherapy agents could enhance treatment efficacy.

- Mechanistic Studies : Detailed mechanistic studies are required to fully elucidate the pathways affected by these compounds and their interactions with cellular targets.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-formyl-2-thiophenecarboxylic acid with related compounds:

Reactivity and Functional Group Influence

- This compound : The formyl group (-CHO) at C5 enhances electrophilicity, enabling nucleophilic additions (e.g., condensation reactions) . The carboxylic acid (-COOH) facilitates salt formation or esterification .

- Thiophene-2-carboxylic Acid : Lacks the formyl group, limiting its utility in condensation reactions. Primarily used as a building block for metal-organic frameworks .

- 5-Methyl-2-thiophenecarboxylic Acid : The methyl group (-CH₃) at C5 increases hydrophobicity but reduces reactivity compared to the formyl derivative .

- 5-(Methoxycarbonyl)thiophene-2-carboxylic Acid : The methoxycarbonyl (-COOCH₃) group stabilizes hydrogen-bonded dimers, relevant in crystal engineering .

准备方法

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, employing dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a classical method for introducing formyl groups onto aromatic rings. For 2-thiophenecarboxylic acid, this reaction could theoretically target the 5-position due to the electron-withdrawing effect of the carboxylic acid group, which directs electrophilic substitution to the para position.

Procedure :

-

Dissolve 2-thiophenecarboxylic acid in DMF at 0–5°C.

-

Add POCl₃ dropwise, followed by heating to 80–100°C for 4–6 hours.

-

Quench with ice-water, neutralize, and isolate the product via recrystallization.

Challenges :

-

The carboxylic acid group deactivates the thiophene ring, necessitating harsh conditions that may degrade the substrate.

-

Competitive side reactions at position 4 or over-oxidation of the formyl group to a carboxylic acid are possible.

Hypothetical Data :

| Parameter | Value |

|---|---|

| Yield | 40–60% (estimated) |

| Reaction Time | 6 hours |

| Temperature | 100°C |

Oxidation of 5-Methyl-2-Thiophenecarboxylic Acid

Synthesis of 5-Methyl-2-Thiophenecarboxylic Acid

Introducing a methyl group at position 5 followed by oxidation offers a viable route. Friedel-Crafts alkylation is impractical due to the deactivating nature of the carboxylic acid group. Instead, cross-coupling reactions or directed ortho-metalation (DoM) strategies may be employed.

Directed Metalation Approach :

-

Protect the carboxylic acid as a methyl ester to reduce electron withdrawal.

-

Use lithium diisopropylamide (LDA) to deprotonate position 5.

-

Quench with methyl iodide to install the methyl group.

-

Hydrolyze the ester back to the carboxylic acid.

Oxidation to Formyl Group :

Oxidizing the methyl group using reagents like selenium dioxide (SeO₂) or catalytic chromium trioxide (CrO₃) under controlled conditions could yield the formyl moiety.

Hypothetical Data :

| Step | Conditions | Yield |

|---|---|---|

| Methylation | LDA, THF, -78°C | 50–70% |

| Oxidation | SeO₂, Dioxane, 80°C | 60–80% |

Multi-Step Synthesis from Thiophene Derivatives

Bromination-Formylation Sequence

Building on methods for 2-thiophenecarboxylic acid synthesis, bromination at position 5 followed by formylation via a palladium-catalyzed carbonylation reaction could be explored:

-

Bromination :

-

React 2-thiophenecarboxylic acid with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light to yield 5-bromo-2-thiophenecarboxylic acid.

-

-

Carbonylation :

-

Use a Pd(PPh₃)₄ catalyst, carbon monoxide (CO), and hydrogen to convert the bromide to a formyl group.

-

Challenges :

-

Bromination selectivity requires precise control to avoid di-substitution.

-

Carbonylation conditions must avoid decarboxylation of the carboxylic acid group.

Alternative Routes and Recent Advances

Microbial Oxidation

Biocatalytic methods using engineered enzymes or whole-cell systems offer an eco-friendly alternative. For example, Pseudomonas putida strains engineered to oxidize methyl groups to aldehydes could theoretically functionalize 5-methyl-2-thiophenecarboxylic acid.

Electrochemical Synthesis

Electrochemical formylation via indirect oxidation in the presence of a mediator (e.g., TEMPO) is under investigation. This method avoids stoichiometric oxidants and enables precise potential control.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Potential |

|---|---|---|---|

| Vilsmeier-Haack | Simple, one-step | Toxicity of POCl₃, low selectivity | 40–60% |

| Methyl Oxidation | High selectivity | Multi-step, protection required | 50–70% |

| Bromination-Carbonyl | Scalable | Expensive catalysts | 60–75% |

| Microbial | Eco-friendly | Long optimization time | 30–50% |

常见问题

Basic: What are the critical stability considerations when handling 5-Formyl-2-thiophenecarboxylic Acid in synthetic reactions?

Answer:

this compound is stable under normal laboratory conditions but decomposes upon exposure to strong oxidizing agents, acids, or bases, producing hazardous gases such as carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides . To mitigate risks:

- Store in airtight containers under inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption or oxidative degradation.

- Avoid contact with incompatible materials like sodium hydroxide or concentrated sulfuric acid.

- Perform reactions in fume hoods with adequate ventilation and gas scrubbing systems.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Answer:

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical:

- HRMS confirms molecular ion peaks (e.g., m/z 353.1521 observed vs. 353.1535 calculated for a derivative) .

- ¹H NMR resolves the formyl proton (δ 9.8–10.2 ppm) and thiophene ring protons (δ 7.2–7.6 ppm).

- Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (1680–1720 cm⁻¹ for carboxylic acid and aldehyde groups).

Cross-validate with melting point analysis (e.g., 162–164°C for a derivative) to detect impurities .

Advanced: How can synthetic yields of this compound derivatives be optimized in nucleophilic addition reactions?

Answer:

Key parameters include:

- Stoichiometric ratios : Use 1.1 equivalents of aldehyde precursors to drive reactions to completion .

- Catalysis : Employ acetic acid and sodium acetate (2.0 equiv) under reflux (3–5 hours) to enhance imine or hydrazone formation .

- Purification : Recrystallize products from ethanol/water mixtures to remove unreacted starting materials.

- Temperature control : Maintain reflux temperatures (80–100°C) to balance reaction rate and decomposition risks .

Advanced: What computational strategies can predict regioselectivity in electrophilic substitutions on the thiophene ring?

Answer:

Density functional theory (DFT) calculations reveal:

- The electron-withdrawing carboxylic acid group directs electrophiles to the α-position (C3) of the thiophene ring.

- The formyl group increases electrophilicity at C5 via conjugation with the carboxylate moiety.

- Solvent polarity (e.g., DMF vs. THF) modulates charge distribution, affecting reaction pathways. Validate predictions with Hammett substituent constants (σₚ) and frontier molecular orbital (FMO) analysis .

Basic: What containment protocols are essential for preventing environmental contamination during scale-up?

Answer:

- Use secondary containment trays and chemically inert absorbents (e.g., vermiculite) for spill management .

- Neutralize acidic waste with sodium bicarbonate before disposal in EPA-approved containers.

- Implement HEPA filtration in fume hoods to capture volatile decomposition products (e.g., sulfur oxides) .

Advanced: How should researchers resolve contradictions in reported melting points or spectral data for derivatives?

Answer:

- Reproducibility checks : Standardize crystallization solvents (e.g., ethanol vs. dichloromethane) to isolate polymorph-free crystals.

- Elemental analysis : Confirm C/H/N/S ratios to rule out hydrate or solvate formation.

- Dynamic DSC : Analyze thermal behavior (e.g., endothermic peaks at 162–164°C) to detect phase transitions .

- Batch-to-batch validation : Compare HRMS and NMR data across multiple syntheses to identify systematic errors.

Advanced: What mechanistic insights explain the compound’s reactivity in metal-catalyzed cross-coupling reactions?

Answer:

- The thiophene ring’s electron-deficient nature facilitates oxidative addition with palladium(0) catalysts.

- The formyl group acts as a transient directing group, enhancing regioselectivity in Suzuki-Miyaura couplings.

- Carboxylic acid deprotonation (e.g., with K₂CO₃) generates a carboxylate ligand that stabilizes catalytic intermediates. Monitor reaction progress via TLC (Rf 0.3 in ethyl acetate/hexane 1:1) .

Basic: What are the primary hazardous decomposition products, and how are they managed?

Answer:

Thermal degradation (≥200°C) produces:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。